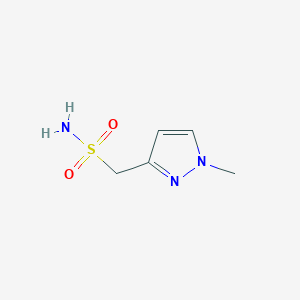![molecular formula C10H15ClF2N2O B2974838 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856026-88-4](/img/structure/B2974838.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, also known as DFM-PX-1, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. DFM-PX-1 has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases.
Wirkmechanismus
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole selectively inhibits the COX-2 enzyme, which plays a crucial role in the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several advantages as a research tool, including its potent and selective inhibition of COX-2, its favorable safety profile, and its ability to reduce inflammation and pain. However, one limitation of this compound is its relatively complex synthesis method, which may limit its availability and use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, including:
1. Further investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Investigation of its potential use in the prevention of cancer and Alzheimer's disease.
3. Development of more efficient and scalable synthesis methods for this compound.
4. Investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and other conditions.
5. Investigation of its potential use as a research tool for studying the role of COX-2 in various physiological and pathological processes.
Synthesemethoden
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with isobutylamine to produce 4-chloro-3-(isobutylamino)pyrazole. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSBFADHKEBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)
![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)
![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)


![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

